molecular formula C18H16BrN3O3 B5693189 3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide

3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide

Cat. No. B5693189
M. Wt: 402.2 g/mol
InChI Key: MQCUIXMYQMNHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins involved in inflammation, microbial growth, or cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide can modulate various biochemical and physiological processes in cells and organisms. For example, the compound has been found to reduce the production of pro-inflammatory cytokines, inhibit the growth of bacterial and fungal pathogens, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide in lab experiments is its relatively simple synthesis method. The compound is also commercially available, which makes it easily accessible for researchers. However, one limitation is that the compound has not been extensively studied in vivo, which limits its potential applications in clinical settings.

Future Directions

There are several future directions for research on 3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide. One direction is to investigate its potential use in combination with other drugs or therapies for the treatment of various diseases. Another direction is to study the compound's pharmacokinetics and pharmacodynamics in vivo to better understand its potential clinical applications. Additionally, further research is needed to elucidate the compound's mechanism of action and identify its molecular targets.

Synthesis Methods

The synthesis of 3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide involves the reaction of 4-methoxyphenylhydrazine and ethyl bromoacetate to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with N-methylbenzamide to produce the final compound.

Scientific Research Applications

3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

3-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c1-22(18(23)13-4-3-5-14(19)10-13)11-16-20-17(21-25-16)12-6-8-15(24-2)9-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCUIXMYQMNHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide

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